molecular formula C13H16N2O3S2 B11173498 N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide

N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide

Cat. No.: B11173498
M. Wt: 312.4 g/mol
InChI Key: CAHDAIQLPLVTBB-UHFFFAOYSA-N
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Description

N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the benzothiazole family, which is known for its diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide typically involves the reaction of 6-methanesulfonyl-1,3-benzothiazole with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorosulfonic acid.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated benzothiazole derivatives.

Scientific Research Applications

N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison: N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide stands out due to its unique structural features, such as the presence of a 2-methylbutanamide group. This structural variation can influence its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various research and industrial contexts.

Properties

Molecular Formula

C13H16N2O3S2

Molecular Weight

312.4 g/mol

IUPAC Name

2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C13H16N2O3S2/c1-4-8(2)12(16)15-13-14-10-6-5-9(20(3,17)18)7-11(10)19-13/h5-8H,4H2,1-3H3,(H,14,15,16)

InChI Key

CAHDAIQLPLVTBB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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